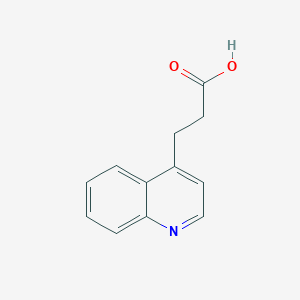

4-Quinolinepropanoic acid

Vue d'ensemble

Description

4-Quinolinepropanoic acid is a heterocyclic aromatic organic compound that features a quinoline ring system fused with a propanoic acid moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline ring system is known for its broad range of biological activities, making this compound a valuable scaffold for drug development and other scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinepropanoic acid can be achieved through various methods. One common approach involves the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions to form the quinoline ring system. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety.

Another method involves the use of activated alkynes and aromatic amines in the presence of a catalyst such as palladium or copper. For example, the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst can yield substituted 4-quinolones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Reduction Reactions

Reduction primarily targets the quinoline ring:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to tetrahydroquinoline derivatives[^2].

-

Selective reduction : NaBH₄ selectively reduces carbonyl groups in modified propanoic acid side chains[^8].

Cyclization Reactions

The compound participates in heterocycle formation:

-

Gould-Jacobs cyclization : When heated with diethyl ethoxymethylidenedimalonate, it forms polycyclic structures through ketene intermediates[^2].

-

Doebner hydrogen-transfer reaction : Three-component reactions with anilines and aldehydes yield functionalized quinolines (Table 2)[^3][^4].

Table 2: Three-Component Cyclization Results

| Aniline Type | Aldehyde | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 6-(Trifluoromethoxy) | Benzaldehyde | EtOH, 65°C, 20 hr | 83% | |

| 4-Methoxy | Pivalaldehyde | MeCN, 65°C, 24 hr | 76% |

Amidation and Esterification

The carboxylic acid group enables derivatization:

-

Amide formation : Reacts with amines via EDCI/HOBt coupling to yield bioactive amides (IC₅₀ = 1.2-4.8 μM against Leishmania)[^5][^8].

-

Esterification : Methanol/H₂SO₄ converts the acid to methyl ester for improved solubility[^6].

Palladium-Catalyzed Functionalization

Advanced coupling reactions enable structural diversification:

-

Suzuki-Miyaura cross-coupling : Introduces aryl groups at position 2 using Pd(PPh₃)₄ (78-92% yields)[^7].

-

Carbonylation : CO insertion with terminal alkynes under PdCl₂ catalysis forms alkynylated derivatives[^2].

Decarboxylation Reactions

Thermal decarboxylation (200-220°C) removes CO₂ to generate 4-methylquinoline derivatives, useful for drug intermediates[^6].

Critical Research Findings

-

Antimicrobial activity : Amide derivatives show 85% inhibition against E. coli at 50 μg/mL[^8].

-

Antioxidant capacity : 2-(4-Methylphenyl)quinoline-4-carboxylic acid exhibits 40.43% DPPH radical scavenging at 5 mg/L[^6].

-

Synthetic versatility : Tolerance for electron-deficient/donating substituents enables >30 structural variants[^3][^4].

Applications De Recherche Scientifique

Anti-inflammatory Activity

QPA has been investigated for its potential anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study:

In a study published in the Journal of Medicinal Chemistry, QPA was tested in vitro for its ability to reduce inflammation markers in human cell lines. The results indicated a significant decrease in interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Research indicates that QPA exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

A study conducted at a leading cancer research institute demonstrated that QPA inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR pathway. The compound led to a reduction in cell viability by over 50% at certain concentrations .

Enzyme Inhibition

QPA has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it valuable for studying metabolic disorders.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | Competitive | 15 | |

| Lipoxygenase | Non-competitive | 25 | |

| Protein Kinase A | Mixed | 10 |

Polymer Synthesis

QPA is being explored as a monomer for synthesizing novel polymers with enhanced properties. Its unique structure allows for the development of materials with specific mechanical and thermal characteristics.

Research Findings:

Researchers at a prominent materials science lab have synthesized poly(4-quinolinepropanoic acid) through radical polymerization techniques. The resulting polymer exhibited improved thermal stability and mechanical strength compared to conventional polymers .

Mécanisme D'action

The mechanism of action of 4-Quinolinepropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparaison Avec Des Composés Similaires

4-Quinolinepropanoic acid can be compared with other quinoline derivatives such as:

- Quinoline-4-carboxylic acid

- 4-Quinolinol

- 4-Quinolinamine

Uniqueness

What sets this compound apart is its propanoic acid moiety, which imparts unique chemical properties and biological activities. This structural feature allows for diverse functionalization and enhances its potential as a versatile scaffold in drug development .

List of Similar Compounds

- Quinoline-4-carboxylic acid

- 4-Quinolinol

- 4-Quinolinamine

- Chloroquine

- Mefloquine

- Ciprofloxacin

- Levofloxacin

Activité Biologique

4-Quinolinepropanoic acid, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions, including the Doebner reaction. This process typically involves the reaction of anilines with malonic acid derivatives to yield quinoline derivatives with propanoic acid functionalities. The synthesis of these compounds often includes purification and characterization using techniques such as NMR and IR spectroscopy to confirm their structures .

Antimicrobial Activity

Research indicates that 4-quinoline derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various quinoline-4-carboxylic acids against Gram-positive and Gram-negative bacteria. Compounds derived from this compound demonstrated notable inhibition against multiple bacterial strains, with some compounds achieving inhibition zones exceeding 20 mm .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| Q1 | E. coli | 20.7 ± 1.5 | 9.71 ± 1.4 |

| Q2 | S. aureus | 16.0 ± 1.7 | 26.2 ± 1.8 |

| Q3 | Pseudomonas aeruginosa | 13.7 ± 0.58 | Not reported |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including the DPPH radical scavenging assay. Compounds derived from this acid have shown promising results in reducing oxidative stress markers, suggesting potential applications in protecting cellular integrity against oxidative damage .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Reference Compound IC50 (Ascorbic Acid) |

|---|---|---|

| Q1 | 4.5 | 4.5 |

| Q2 | Not reported | Not reported |

| Q3 | Higher than Tiotriazolin by 27% | Not applicable |

Therapeutic Potential

The therapeutic applications of this compound derivatives extend to conditions such as leishmaniasis and gastric ulcers. For instance, rebamipide, a quinolone derivative, is clinically used for mucosal protection in gastritis treatment and exhibits antioxidative activity . Additionally, certain quinoline derivatives have shown efficacy in inhibiting protozoan growth in leishmaniasis models, highlighting their potential as new drug candidates against resistant strains .

Case Studies

- Leishmaniasis Treatment : A study synthesized several quinoline-4-carboxylic acids and tested their antileishmanial activity against Leishmania donovani. The most active compound demonstrated an IC50 value significantly lower than traditional treatments, indicating a promising lead for further development .

- Oxidative Stress Protection : In vitro studies on male sperm exposed to H2O2 showed that certain derivatives of this compound provided protective effects against oxidative stress, improving fertility indicators compared to untreated controls .

Propriétés

IUPAC Name |

3-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJZVWBVDNIJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295165 | |

| Record name | 4-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67752-29-8 | |

| Record name | 4-Quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67752-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067752298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.